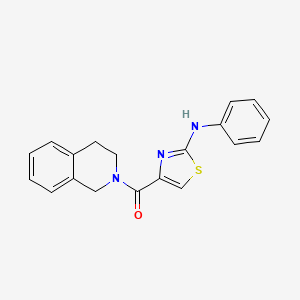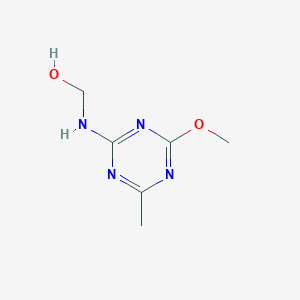
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” is a chemical compound with the molecular formula C18H21BrN2O3 and a molecular weight of 393.275 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C18H21BrN2O3 . This indicates that the molecule is composed of 18 carbon atoms, 21 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I have.Applications De Recherche Scientifique
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate has a variety of potential applications in scientific research. It has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of certain proteins, as well as for its ability to modulate the activity of certain receptors. Additionally, this compound has been studied for its potential use as a ligand for affinity chromatography, as well as for its ability to modulate the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain receptors, enzymes, or other molecules, resulting in the modulation of their activity. Additionally, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully explored. However, preliminary studies suggest that the compound may have a variety of effects on the body, including the modulation of certain enzymes, receptors, and other molecules. Additionally, this compound has been shown to inhibit the biosynthesis of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate in laboratory experiments has several advantages. First, the synthesis of this compound is relatively simple and can be accomplished using a variety of methods. Additionally, the compound has been shown to modulate the activity of certain enzymes and receptors, making it useful for a variety of scientific research applications. However, the biochemical and physiological effects of this compound are not yet fully understood, and further research is needed to fully explore the compound’s potential.
Orientations Futures
The potential applications of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate are vast and varied. Further research is needed to fully understand the biochemical and physiological effects of the compound, as well as to explore its potential use in pharmaceuticals and medicinal chemistry. Additionally, further research is needed to explore the potential use of this compound as a ligand for affinity chromatography, as well as its potential use as an inhibitor of certain enzymes involved in the biosynthesis of certain proteins. Finally, further research is needed to explore the potential use of this compound as a tool for the modulation of certain receptors and other molecules.
Méthodes De Synthèse
The synthesis of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is relatively simple and can be accomplished using a variety of methods. The most commonly used method involves reacting 4-morpholinoquinoline-2-carboxylic acid with bromine and a butyl halide in an organic solvent, such as dichloromethane. This reaction results in the formation of this compound.
Safety and Hazards
The safety information available indicates that “Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Propriétés
IUPAC Name |
butyl 6-bromo-4-morpholin-4-ylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-2-3-8-24-18(22)16-12-17(21-6-9-23-10-7-21)14-11-13(19)4-5-15(14)20-16/h4-5,11-12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLSRRRDZVSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2949573.png)
![2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2949574.png)



![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)



![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
